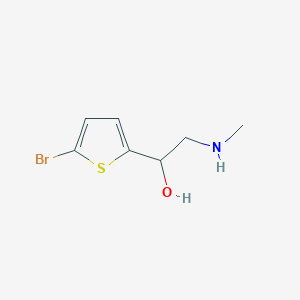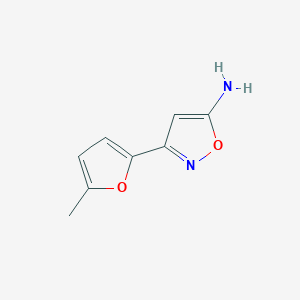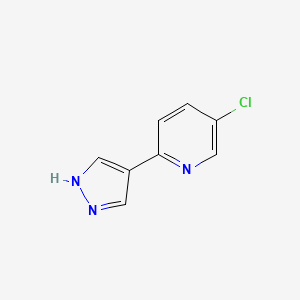
4-(Trifluoromethyl)benzyl sulfamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)benzyl sulfamate: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl sulfamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzyl sulfamate typically involves the reaction of 4-(Trifluoromethyl)benzylamine with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Trifluoromethyl)benzyl sulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfamate group to other functional groups, such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: 4-(Trifluoromethyl)benzyl sulfamate is used as a building block in organic synthesis. Its unique trifluoromethyl group imparts desirable properties to the resulting compounds, making it valuable in the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique chemical structure can be exploited to develop pharmaceuticals with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 4-(Trifluoromethyl)benzyl sulfamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target molecules, leading to increased potency and selectivity. The sulfamate group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)benzylamine: This compound is similar in structure but lacks the sulfamate group. It is used in organic synthesis and has applications in medicinal chemistry.
4-(Trifluoromethyl)phenylmethanamine: Another related compound, differing by the presence of a methanamine group instead of sulfamate.
Uniqueness: 4-(Trifluoromethyl)benzyl sulfamate is unique due to the combination of the trifluoromethyl and sulfamate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C8H8F3NO3S |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl]methyl sulfamate |
InChI |
InChI=1S/C8H8F3NO3S/c9-8(10,11)7-3-1-6(2-4-7)5-15-16(12,13)14/h1-4H,5H2,(H2,12,13,14) |
Clé InChI |
PAOUVGNLURELSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COS(=O)(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)





![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)

